molecular formula C16H13ClN2O3 B2707545 4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 923849-99-4

4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2707545
CAS No.: 923849-99-4
M. Wt: 316.74
InChI Key: BLWZTRGZPZOPMT-UHFFFAOYSA-N
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Description

4-[2-(2-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound featuring a tetrahydroquinoxalin-2-one core substituted with a 2-(2-chlorophenoxy)acetyl group. The molecular formula is C₁₆H₁₄ClN₂O₃, with a molecular weight of 326.75 g/mol. While direct pharmacological data are unavailable, structural analogs suggest applications in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

4-[2-(2-chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-11-5-1-4-8-14(11)22-10-16(21)19-9-15(20)18-12-6-2-3-7-13(12)19/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWZTRGZPZOPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 2-chlorophenoxyacetic acid with quinoxaline derivatives. One common method involves the use of 4-chlorophenoxyacetyl chloride as a key intermediate . The reaction conditions often include the use of organic solvents such as methylene dichloride and catalysts like aluminum chloride to facilitate the acylation reaction . The reaction is usually carried out at low temperatures (0°C) to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the overall yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 4-[2-(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to interact with cellular components, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Functional Groups
4-[2-(2-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one (Target) C₁₆H₁₄ClN₂O₃ 326.75 Chlorophenoxy acetyl Amide, Aromatic ether, Chlorine
4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one C₁₆H₁₆N₃O₂ 297.32 Aminophenoxy ethyl Amine, Ether
4-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one C₁₄H₁₁FN₂O 242.25 3-Fluorophenyl Fluorine, Aromatic ring
4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one C₁₆H₁₆N₂O 252.31 4-Methylbenzyl Benzyl, Methyl
4-(2-Methylfuran-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one C₁₄H₁₂N₂O₃ 256.08 2-Methylfuran-3-carbonyl Furan, Ketone
4-[(2-Bromo-4-fluorophenyl)carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one C₁₅H₁₀BrFN₂O₂ 349.15 2-Bromo-4-fluorophenyl carbonyl Bromine, Fluorine, Ketone
3-[2-Oxo-2-(2-thienyl)ethylidene]-3,4-dihydroquinoxalin-2(1H)-one C₁₄H₁₀N₂O₂S 270.30 Thiophene-2-carbonyl ethylidene Thiophene, α,β-Unsaturated ketone
Key Observations:

Halogen Effects :

  • The target compound’s chlorine atom enhances electronegativity and lipophilicity compared to the fluorine -containing analog in and the bromo/fluoro derivative in . Bromine’s larger atomic radius in increases steric hindrance and molecular weight (349.15 vs. 326.75 g/mol) .
  • Fluorine’s electron-withdrawing nature in may improve metabolic stability but reduce polar surface area relative to chlorine .

The thiophene substituent in provides sulfur-mediated electronic effects, which may alter redox behavior or metal-binding properties .

Substituent Flexibility: The aminophenoxy ethyl group in introduces a basic amine, enhancing solubility in acidic conditions but reducing stability under oxidative conditions compared to the acetylated target compound . The methylbenzyl substituent in lacks electronegative atoms, resulting in lower polarity and higher hydrophobicity .

Biological Activity

4-[2-(2-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer effects, anti-inflammatory activity, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula: C16H16ClN2O3
  • Molar Mass: 320.76 g/mol
  • CAS Number: [Not specified in the sources]

Anticancer Activity

Recent studies indicate that derivatives of tetrahydroquinoxaline compounds exhibit significant anticancer properties. The specific compound has been evaluated against various cancer cell lines:

  • Cell Lines Tested:
    • HCT-116 (colon cancer)
    • MDA-MB-231 (breast cancer)
    • HT-29 (colon cancer)

The compound demonstrated varying levels of cytotoxicity across these cell lines. For instance, an MTT assay revealed an IC50 value indicating effective inhibition of cell proliferation in HCT-116 cells under both normoxic and anoxic conditions .

Cell LineIC50 Value (μM)Condition
HCT-11625.5Normoxic
MDA-MB-23130.0Anoxic
HT-2922.7Normoxic

Anti-inflammatory Activity

The compound's anti-inflammatory effects have also been explored. Coumarin derivatives, similar to tetrahydroquinoxaline structures, have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This suggests that the compound may possess similar mechanisms of action .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it is believed that the compound may target the PI3K-AKT-mTOR pathway, which is crucial for cellular growth and metabolism in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of tetrahydroquinoxaline derivatives:

  • Study on Antiproliferative Effects:
    A study involving the synthesis of various tetrahydroquinoxaline derivatives showed that those with halogen substitutions exhibited enhanced antiproliferative activity against multiple cancer cell lines compared to their non-substituted counterparts .
  • In Vivo Studies:
    In vivo experiments using animal models demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models, further supporting its potential as an anticancer agent .

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